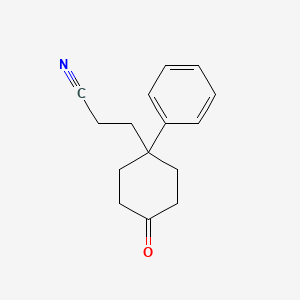

3-(4-Oxo-1-phenylcyclohexyl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-(4-oxo-1-phenylcyclohexyl)propanenitrile |

InChI |

InChI=1S/C15H17NO/c16-12-4-9-15(10-7-14(17)8-11-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-11H2 |

InChI Key |

CJZYHYSPYZJFHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=O)(CCC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary bond formations to consider are the carbon-carbon bonds that establish the cyclohexane (B81311) ring and attach the phenyl and cyanoethyl substituents.

One logical disconnection is the bond between the cyanoethyl group and the cyclohexane ring. This leads back to a 4-phenylcyclohexanone (B41837) synthon and a three-carbon electrophile equivalent to acrylonitrile (B1666552). This approach suggests a Michael addition as a key forward synthetic step.

Another strategic disconnection can be made at the bond between the phenyl group and the cyclohexane ring. This would involve the addition of a phenyl nucleophile to a cyclohexanone (B45756) derivative bearing a cyanoethyl group at the 4-position. This route might employ organometallic reagents such as a phenyl Grignard or organolithium reagent in a conjugate addition.

Further disconnection of the cyclohexanone ring itself can be envisioned through pathways such as a Robinson annulation or a Diels-Alder reaction, which would construct the six-membered ring from acyclic precursors. However, for the specific target molecule, the former two disconnections are generally more direct.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes have been established for the preparation of this compound. These methods primarily rely on well-known organic transformations.

Multi-Step Organic Reactions

A common and effective multi-step synthesis involves a Michael addition reaction as the key bond-forming step. This approach typically starts with a suitable cyclohexenone precursor.

One plausible sequence begins with the conjugate addition of a phenyl group to a cyclohexenone derivative, followed by the introduction of the cyanoethyl group. For instance, the reaction of 4-phenylcyclohex-3-en-1-one (B1367582) with a cyanide source in the presence of a suitable activating agent can be envisioned.

Alternatively, and more commonly, the synthesis commences with the conjugate addition of acrylonitrile to a pre-formed 4-phenylcyclohexanone enolate. This cyanoethylation reaction is a classic Michael addition that effectively installs the propanenitrile side chain at the desired position. The reaction is typically carried out in the presence of a base, which generates the enolate of 4-phenylcyclohexanone for subsequent nucleophilic attack on acrylonitrile.

The general reaction scheme for the cyanoethylation approach is as follows:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Phenylcyclohexanone, Acrylonitrile | Base (e.g., NaOEt, t-BuOK), Solvent (e.g., EtOH, THF) | This compound |

The yield and diastereoselectivity of this reaction can be influenced by the choice of base, solvent, and reaction temperature.

Ketal Hydrolysis Approaches (e.g., from 4-(2-cyanoethyl)-4-phenylcyclohexanone ethylene (B1197577) ketal)

To avoid potential side reactions involving the ketone functionality during the synthesis, a protection-deprotection strategy is often employed. The ketone group of 4-phenylcyclohexanone can be protected as a ketal, most commonly an ethylene ketal, prior to the introduction of the cyanoethyl group.

The synthesis begins with the protection of 4-phenylcyclohexanone using ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 4-phenylcyclohexanone ethylene ketal. This protected intermediate then undergoes the Michael addition with acrylonitrile as previously described. The resulting 4-(2-cyanoethyl)-4-phenylcyclohexanone ethylene ketal is a stable intermediate that can be purified.

The reaction sequence for the ketal hydrolysis approach is summarized below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Phenylcyclohexanone | Ethylene glycol, p-TsOH, Toluene (azeotropic removal of water) | 4-Phenylcyclohexanone ethylene ketal |

| 2 | 4-Phenylcyclohexanone ethylene ketal, Acrylonitrile | Base (e.g., NaOEt, t-BuOK), Solvent (e.g., EtOH, THF) | 4-(2-cyanoethyl)-4-phenylcyclohexanone ethylene ketal |

| 3 | 4-(2-cyanoethyl)-4-phenylcyclohexanone ethylene ketal | Aqueous acid (e.g., HCl), Acetone/Water | This compound |

Advanced and Stereoselective Synthesis of this compound and Analogues

The synthesis of this compound introduces a stereocenter at the C1 position of the cyclohexane ring. The relationship between the phenyl group and the cyanoethyl group can be either cis or trans. Controlling the diastereoselectivity of the synthesis is a significant challenge and an area of active research.

Catalytic Approaches (e.g., Dual Metal Catalysis for Diastereomeric Control)

Advanced catalytic methods are being explored to achieve high levels of stereocontrol in the synthesis of substituted cyclohexanones. Dual metal catalysis has emerged as a powerful tool for controlling diastereoselectivity in conjugate addition reactions. This approach utilizes two different metal catalysts that work in concert to activate both the nucleophile and the electrophile, thereby influencing the stereochemical outcome of the reaction.

For the synthesis of this compound, a dual catalytic system could involve a Lewis acid to activate the cyclohexenone acceptor and a transition metal complex to coordinate with the nucleophile derived from a precursor to the cyanoethyl group. The combination of chiral ligands on one or both metal centers can induce high levels of enantioselectivity and diastereoselectivity. While specific applications of dual metal catalysis for the synthesis of this exact molecule may not be widely reported, the principle has been successfully applied to similar transformations, suggesting its potential applicability.

Control of Diastereomeric Ratio and Enantiopurity in Synthetic Transformations

Achieving control over the diastereomeric ratio (cis/trans) in the synthesis of 1,4-disubstituted cyclohexanes is crucial. The thermodynamic stability of the diastereomers often dictates the final product ratio, with the isomer having the bulky substituents in equatorial positions being favored. However, under kinetic control, the less stable diastereomer can sometimes be obtained as the major product.

The choice of reaction conditions plays a pivotal role in influencing the diastereomeric ratio. For instance, in the Michael addition of acrylonitrile to 4-phenylcyclohexanone, the stereochemical outcome can be affected by:

The nature of the base and solvent: These can influence the geometry of the enolate intermediate and the transition state of the addition reaction.

Reaction temperature: Lower temperatures often favor kinetic control, potentially leading to a different diastereomeric ratio compared to reactions run at higher temperatures which favor thermodynamic control.

The use of chiral catalysts or auxiliaries: Asymmetric synthesis methodologies can be employed to favor the formation of a specific enantiomer and diastereomer. Chiral organocatalysts, for example, have been shown to be effective in promoting highly enantioselective and diastereoselective Michael additions.

The determination of the diastereomeric ratio and enantiomeric excess typically relies on analytical techniques such as NMR spectroscopy and chiral HPLC. The development of synthetic methods that provide high levels of both diastereocontrol and enantiocontrol is a key objective in the synthesis of complex molecules like this compound and its analogues.

Synthetic Approaches to Related β-Ketonitriles and Cyclohexanone Derivatives

The synthesis of molecules like this compound relies on strategic bond formations to construct the cyclohexanone and β-ketonitrile functionalities. Two powerful and widely employed strategies in organic synthesis are particularly relevant: Michael addition reactions for the formation of carbon-carbon bonds in β-ketonitriles and the functionalization of pre-existing cyclohexane-1,3-dione scaffolds.

Michael Addition Reactions for Carbon-Carbon Bond Formation with β-Ketonitriles

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for carbon-carbon bond formation. masterorganicchemistry.comwikipedia.org This reaction is particularly effective for the synthesis of 1,5-dicarbonyl compounds and related structures, including β-ketonitriles. libretexts.org

In the context of synthesizing β-ketonitriles, the Michael donor is typically a carbanion stabilized by a nitrile group, often generated from an acetonitrile (B52724) derivative or a cyanoacetate. wikipedia.org The Michael acceptor is an α,β-unsaturated ketone or aldehyde. organic-chemistry.org The reaction proceeds via the addition of the nucleophilic enolate to the β-carbon of the unsaturated system. masterorganicchemistry.comlibretexts.org

The general mechanism involves three key steps:

Deprotonation: A base abstracts a proton from the α-carbon of the nitrile-containing compound to form a resonance-stabilized enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate is protonated by a proton source, such as the conjugate acid of the base used or a solvent, to yield the final β-ketonitrile product. masterorganicchemistry.com

A variety of Michael donors and acceptors can be employed in this reaction, highlighting its versatility. libretexts.org For instance, β-keto esters, malonic esters, and nitro compounds can also serve as effective Michael donors. libretexts.org The reaction can be catalyzed by various bases, with the choice of base often depending on the specific substrates. organic-chemistry.org

| Michael Donor | Michael Acceptor | Resulting Adduct Type |

|---|---|---|

| Acetonitrile derivative (e.g., phenylacetonitrile) | α,β-Unsaturated Ketone (e.g., chalcone) | Polyfunctional δ-Diketone precursor |

| Cyanoacetate ester (e.g., ethyl cyanoacetate) | α,β-Unsaturated Nitrile (e.g., acrylonitrile) | Dinitrile derivative |

| β-Ketonitrile (e.g., 3-oxobutanenitrile) | α,β-Unsaturated Ester (e.g., methyl acrylate) | Keto-ester-nitrile compound |

Functionalization of Cyclohexane-1,3-dione Scaffolds

Cyclohexane-1,3-dione and its derivatives are highly versatile building blocks in organic synthesis. researchgate.netresearchgate.net Their unique structural features, including the presence of two carbonyl groups and acidic methylene (B1212753) protons, allow for a wide range of chemical transformations. These scaffolds are frequently used in the construction of various heterocyclic and carbocyclic systems. researchgate.netresearchgate.net

The functionalization of cyclohexane-1,3-diones can be achieved through several key reactions:

Alkylation: The acidic protons between the two carbonyl groups can be readily removed by a base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of substituents at the 2-position of the dione (B5365651) ring.

Knoevenagel Condensation: Cyclohexane-1,3-diones can react with aldehydes and ketones in a Knoevenagel condensation, typically followed by further transformations. researchgate.net This reaction is often a key step in the synthesis of more complex fused ring systems.

Michael Addition: Cyclohexane-1,3-diones can also act as Michael donors, adding to α,β-unsaturated compounds to form new carbon-carbon bonds. organic-chemistry.org

Annulation Reactions: These diones are excellent substrates for various annulation strategies, such as the Robinson annulation, to construct bicyclic and polycyclic systems.

The versatility of cyclohexane-1,3-diones makes them valuable starting materials for the synthesis of a wide array of complex molecules. researchgate.net For example, they have been utilized in the synthesis of natural products and biologically active compounds. researchgate.net The strategic functionalization of the cyclohexane-1,3-dione core allows for precise control over the final molecular architecture.

| Reaction Type | Reagents | Purpose |

|---|---|---|

| Alkylation | Base, Alkyl halide | Introduction of substituents at the 2-position |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | Formation of new C-C double bonds and subsequent cyclizations |

| Michael Addition | α,β-Unsaturated carbonyl compound, Base | Formation of 1,5-dicarbonyl compounds |

| Annulation Reactions | Methyl vinyl ketone (for Robinson annulation) | Construction of fused ring systems |

Reactivity and Chemical Transformations

Reactions Involving the Ketone Functionality

The ketone group in 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile is a key site for nucleophilic addition and reactions at the adjacent α-carbon atoms. These transformations are fundamental in modifying the carbocyclic core of the molecule.

The ketone functionality can be readily reduced to the corresponding alcohol, 3-(4-hydroxy-1-phenylcyclohexyl)propanenitrile. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a significant aspect of the reaction.

Commonly used reducing agents include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of 4-tert-butylcyclohexanone, a structurally similar compound, with sodium borohydride in ethanol (B145695) leads predominantly to the trans-alcohol. This stereoselectivity is attributed to the preferential axial attack of the hydride on the more stable chair conformation of the cyclohexanone (B45756) ring. A similar outcome would be anticipated for this compound, favoring the formation of the trans-4-hydroxy isomer.

Catalytic hydrogenation is another effective method for the reduction of the ketone. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly employed. The selective hydrogenation of 4-substituted phenols to their corresponding cyclohexanones has been studied, indicating that under controlled conditions, the ketone can be formed and potentially further reduced to the alcohol. researchgate.net Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a suitable catalyst, also offers a mild and selective method for ketone reduction. nih.gov

Table 1: Reductive Transformations of the Ketone Functionality

| Reagent/Catalyst | Product | Key Features |

| Sodium Borohydride (NaBH₄) | 3-(4-hydroxy-1-phenylcyclohexyl)propanenitrile | Preferential formation of the trans-alcohol via axial hydride attack. thecatalyst.orgchemeducator.org |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(4-hydroxy-1-phenylcyclohexyl)propanenitrile | A more powerful reducing agent, also expected to yield the corresponding alcohol. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3-(4-hydroxy-1-phenylcyclohexyl)propanenitrile | Effective for ketone reduction, with potential for stereocontrol. researchgate.net |

| Catalytic Transfer Hydrogenation | 3-(4-hydroxy-1-phenylcyclohexyl)propanenitrile | A mild reduction method using a hydrogen donor. nih.gov |

The carbonyl group of this compound can react with primary amines and their derivatives to form a variety of C=N containing compounds, which are valuable intermediates in organic synthesis.

Imines (Schiff bases) are formed through the condensation reaction of the ketone with a primary amine. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. The reaction of 4-phenylcyclohexanone (B41837) with primary amines has been utilized in the synthesis of N-functionalized 2-aminophenols. nih.gov

Oximes are prepared by the reaction of the ketone with hydroxylamine (B1172632) (NH₂OH), usually in the form of its hydrochloride salt. The reaction is often carried out in a buffered solution to maintain a suitable pH for the condensation. The synthesis of 4-phenylcyclohexanone oxime has been documented. bldpharm.com

Hydrazones are formed from the reaction of the ketone with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). These reactions are fundamental in synthetic organic chemistry, for example, in the Fischer indole (B1671886) synthesis. The reaction of 4-phenylcyclohexanone with phenylhydrazine (B124118) hydrochloride has been reported as a step in the synthesis of carbazoles. nih.gov

Table 2: Derivatization of the Ketone Functionality

| Reagent | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acid catalysis, removal of water. nih.gov |

| Hydroxylamine (NH₂OH) | Oxime | Buffered solution, mild heating. bldpharm.com |

| Hydrazine (H₂NNH₂) or Substituted Hydrazines | Hydrazone | Mildly acidic or basic conditions. nih.gov |

The α-carbons adjacent to the ketone in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position.

The regioselectivity of enolate formation is a key consideration. In an unsymmetrical ketone like 4-phenylcyclohexanone, two different enolates can potentially be formed. The kinetic enolate is typically formed by deprotonation of the less sterically hindered α-proton under strong, non-nucleophilic base conditions (e.g., LDA) at low temperatures. The thermodynamic enolate, which is the more stable enolate, is favored under conditions that allow for equilibration. almerja.netstackexchange.combham.ac.ukpharmacy180.comstackexchange.com

A common α-functionalization reaction is alkylation , where the enolate reacts with an alkyl halide in an Sₙ2 reaction. This allows for the formation of a new carbon-carbon bond at the α-position. Ruthenium-catalyzed α-alkylation of 4-phenylcyclohexanone has been demonstrated. chemicalbook.com Another important transformation is α-acetoxylation , which has been achieved with high diastereoselectivity for 4-phenylcyclohexanone using hypervalent iodine reagents. nih.gov

Table 3: Alpha-Functionalization of the Ketone

| Reaction Type | Reagents | Product | Key Considerations |

| Alkylation | Strong base (e.g., LDA), Alkyl halide | α-Alkyl-3-(4-oxo-1-phenylcyclohexyl)propanenitrile | Regioselectivity (kinetic vs. thermodynamic enolate). almerja.netstackexchange.combham.ac.ukpharmacy180.comstackexchange.com |

| Acetoxylation | Hypervalent iodine reagent (e.g., PhI(OAc)₂) | α-Acetoxy-3-(4-oxo-1-phenylcyclohexyl)propanenitrile | Diastereoselective introduction of an acetoxy group. nih.gov |

Reactions Involving the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions. The reaction typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis of the amide to a carboxylic acid.

Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid, such as hydrochloric acid or sulfuric acid. This process generally leads to the formation of the corresponding carboxylic acid, 3-(4-oxo-1-phenylcyclohexyl)propanoic acid, and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This reaction yields the carboxylate salt, which upon acidification, provides the carboxylic acid. Ammonia (B1221849) is typically evolved as a byproduct. chemistrysteps.comlibretexts.org

Controlling the hydrolysis to stop at the amide stage, to yield 3-(4-oxo-1-phenylcyclohexyl)propanamide, can be challenging but is achievable under milder conditions. Biocatalytic methods, using nitrilase enzymes, can offer a highly selective route to carboxylic acids from nitriles, often under mild conditions that would preserve the ketone functionality. acs.orgorganic-chemistry.org A tandem process involving the hydration of β-ketonitriles to β-ketoamides followed by transfer hydrogenation of the ketone has been developed, yielding β-hydroxyamides. acs.org

Table 4: Hydrolysis of the Nitrile Functionality

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₃O⁺, heat) | 3-(4-Oxo-1-phenylcyclohexyl)propanamide | 3-(4-Oxo-1-phenylcyclohexyl)propanoic acid chemistrysteps.comlibretexts.org |

| Basic (e.g., NaOH, H₂O, heat) | 3-(4-Oxo-1-phenylcyclohexyl)propanamide | Sodium 3-(4-oxo-1-phenylcyclohexyl)propanoate chemistrysteps.comlibretexts.org |

| Biocatalytic (Nitrilase) | - | 3-(4-Oxo-1-phenylcyclohexyl)propanoic acid acs.orgorganic-chemistry.org |

The nitrile group can be reduced to a primary amine, yielding 3-(4-oxo-1-phenylcyclohexyl)propan-1-amine. This transformation introduces a basic amino group, significantly altering the chemical properties of the molecule.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. chemistrysteps.comlibretexts.org

Catalytic hydrogenation is another widely used method for nitrile reduction. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. This method is often preferred for its milder reaction conditions and operational simplicity. Manganese-based catalysts have also been developed for the hydrogenation of nitriles. lookchem.com

The chemoselectivity of the reduction is an important aspect to consider. The choice of reducing agent and reaction conditions will determine whether the ketone, the nitrile, or both functional groups are reduced. For instance, LiAlH₄ will likely reduce both the ketone and the nitrile, whereas catalytic hydrogenation conditions can potentially be optimized for the selective reduction of the nitrile.

Table 5: Reduction of the Nitrile Functionality

| Reagent/Catalyst | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(4-oxo-1-phenylcyclohexyl)propan-1-amine | Powerful reducing agent, likely to also reduce the ketone. chemistrysteps.comlibretexts.org |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 3-(4-oxo-1-phenylcyclohexyl)propan-1-amine | Milder conditions, potential for chemoselectivity. lookchem.com |

This compound is a molecule with significant synthetic potential due to the presence of two distinct and reactive functional groups. The ketone functionality allows for reductive transformations, derivatization into various C=N containing compounds, and α-functionalization via enolate chemistry. The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, or reduced to a primary amine. The ability to selectively manipulate these functional groups provides a powerful platform for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry. Further research into the specific reaction conditions and stereochemical control of these transformations will undoubtedly continue to unlock the full synthetic utility of this versatile compound.

Transformations of the Cyclohexyl Ring System

The cyclohexanone core of the molecule is a hub for stereochemical manipulation and further functionalization.

The prochiral nature of the ketone in the related compound, 4-cyano-4-phenylcyclohexanone (B1347029), allows for stereoselective reactions. The reduction of the ketone to a hydroxyl group introduces a new chiral center, leading to the formation of diastereomers. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. For instance, the reduction of 4-cyano-4-phenylcyclohexanone with sodium borohydride in ethanol yields the corresponding alcohol. google.com

Another approach to stereochemical control involves the asymmetric deprotonation of the ketone to form a chiral enolate, which can then be trapped. The desymmetrization of 4-cyano-4-phenylcyclohexanone has been achieved by trapping the enolate with acetic anhydride (B1165640) to form an enol acetate (B1210297) with moderate enantiomeric excess.

| Reaction | Reagents and Conditions | Product | Stereochemical Aspect |

|---|---|---|---|

| Ketone Reduction | NaBH₄, Ethanol, rt, 2h | 4-cyano-4-phenylcyclohexanol | Formation of diastereomers |

| Asymmetric Enol Acetate Formation | (S,S)-bis(α-methylbenzyl)amine, n-BuLi, THF, -78 °C; then Ac₂O | (R)-4-cyano-4-phenylcyclohex-1-enyl acetate | 54% enantiomeric excess |

The phenyl ring attached to the cyclohexane (B81311) core can undergo electrophilic aromatic substitution reactions. The directing effects of the substituent already present on the ring will govern the position of the incoming electrophile. The cyclohexanone moiety is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Derivatization Strategies for Advanced Chemical Entities

The presence of multiple functional groups in this compound makes it a valuable scaffold for the synthesis of more complex molecules, including amine derivatives and fused heterocyclic systems.

The ketone functionality can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine, followed by reduction. This is a key strategy for introducing a diverse range of amine substituents at the 4-position of the cyclohexane ring. For example, reaction with cyclopropylamine (B47189) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) would yield 3-(4-(cyclopropylamino)-1-phenylcyclohexyl)propanenitrile.

The bifunctional nature of this compound, possessing both a ketone and a nitrile group, makes it an ideal precursor for the synthesis of fused heterocyclic scaffolds through intramolecular or multicomponent reactions.

One notable example is the reaction of the enamine of 4-cyano-4-phenylcyclohexanone with acryloyl chloride, which leads to the formation of 7-cyano-7-phenylbicyclo[3.3.1]nonane-2,9-dione. journals.co.za Reactions with substituted acryloyl chlorides can even lead to the formation of adamantane (B196018) triones. journals.co.za

Furthermore, established synthetic methodologies such as the Gewald reaction and the Thorpe-Ziegler reaction offer plausible routes to fused heterocycles.

Gewald Reaction: This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netderpharmachemica.comorganic-chemistry.org Applying this to this compound could lead to the formation of a thiophene (B33073) ring fused to the cyclohexane core.

Thorpe-Ziegler Reaction: This reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, to form a cyclic ketone after hydrolysis. wikipedia.orgdntb.gov.uabuchler-gmbh.comsynarchive.comresearchgate.net While the starting material is not a dinitrile, modifications or further derivatization could introduce a second nitrile group, enabling this type of cyclization to form a new ring fused to the cyclohexane system.

| Reaction Type | Potential Reactants | Potential Product Class |

|---|---|---|

| Enamine Cyclization | Enamine of the title compound, acryloyl chloride | Bicyclic diones journals.co.za |

| Gewald Reaction | Title compound, elemental sulfur, base | Fused 2-aminothiophenes |

| Thorpe-Ziegler Reaction | A dinitrile derivative of the title compound, base | Fused cyclic ketones |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the compound's structure and bonding.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy : This technique provides information about the chemical environment, number, and connectivity of protons. For 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, and the protons of the propanenitrile chain. The phenyl protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the cyclohexyl ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.0 ppm) due to their diastereotopic nature and coupling with adjacent protons. The methylene (B1212753) protons of the propanenitrile group (adjacent to the nitrile and the cyclohexyl ring) would also reside in this aliphatic region, with their chemical shifts influenced by the neighboring functionalities.

¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. The ¹³C NMR spectrum would display unique resonances for each carbon atom in a distinct chemical environment. Key expected signals include the carbonyl carbon of the ketone (δ > 200 ppm), the carbons of the phenyl ring (δ 120-140 ppm), the nitrile carbon (δ ~120 ppm), and the various aliphatic carbons of the cyclohexyl and propanenitrile moieties (δ 20-60 ppm).

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are crucial for complex structural assignments.

COSY would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclohexyl ring and the propanenitrile chain.

HSQC would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.

HMBC would show correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule, such as linking the phenyl group to the cyclohexyl ring and the propanenitrile chain to the quaternary carbon of the ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (Ar-H) | 7.0 - 8.0 |

| Cyclohexyl (CH₂) | 1.5 - 3.0 |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 200 |

| Phenyl (Ar-C) | 120 - 140 |

| Nitrile (C≡N) | ~ 120 |

| Quaternary Cyclohexyl (C-Ph) | 40 - 50 |

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands confirming the key functionalities. A sharp, intense peak around 1715 cm⁻¹ would indicate the carbonyl (C=O) stretch of the ketone. The nitrile group (C≡N) would be identified by a sharp, medium-intensity absorption band around 2240 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic phenyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | ~ 1715 |

| Nitrile | C≡N stretch | ~ 2240 |

| Aromatic C-H | C-H stretch | > 3000 |

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₇NO), the calculated exact mass is 227.1310 g/mol . HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule might include the loss of the propanenitrile side chain or characteristic cleavages of the cyclohexyl ring, providing further corroboration of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound, or a suitable derivative, be obtained in a crystalline form, single-crystal X-ray crystallography could provide an unambiguous determination of its solid-state structure. This powerful technique maps the electron density of the crystal to reveal the precise spatial arrangement of every atom in the molecule, including bond lengths, bond angles, and torsional angles. It is the definitive method for establishing the absolute configuration and conformation of a molecule in the solid state. For a chiral compound, this method can distinguish between enantiomers.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of the target compound and the assessment of its purity.

Silica Gel Column Chromatography : This is a standard and widely used preparative technique for purifying organic compounds. The separation is based on the differential adsorption of the components of a mixture onto the stationary phase (silica gel). By using an appropriate solvent system (eluent), this compound can be separated from starting materials, by-products, and other impurities. The polarity of the eluent is carefully optimized to achieve efficient separation. Given the ketone and nitrile functionalities, the compound possesses moderate polarity, making it well-suited for purification by this method. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

No specific studies on the molecular modeling or detailed conformational analysis of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile have been identified in the surveyed literature. Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule and identify its most stable conformations. Techniques like molecular mechanics and quantum mechanics are often employed for this purpose. chemrxiv.orgmdpi.comchemrxiv.orgmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no available publications detailing quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure and predict the reactivity of this compound. These types of calculations would provide insights into the molecule's orbital energies, charge distribution, and reactivity indices.

Elucidation of Reaction Mechanisms through Computational Approaches

A search for computational studies aimed at elucidating the reaction mechanisms involving this compound yielded no specific results. Computational approaches are frequently used to map reaction pathways, determine transition states, and calculate activation energies, but such analyses for this compound are not documented in the available literature.

Prediction of Spectroscopic Parameters for Structural Assignment

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound could be located. Theoretical predictions of spectroscopic data are a valuable tool for complementing experimental results and aiding in the structural confirmation of chemical compounds.

In Silico Approaches for Ligand-Target Interactions in Chemical Biology Research

There is a lack of published research on the use of in silico methods to explore the potential ligand-target interactions of this compound in a biological context.

Computational Screening and Docking Studies for Biological Target Prediction

No computational screening or molecular docking studies have been reported for this compound to predict its potential biological targets. gsconlinepress.comnih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Such in silico techniques are instrumental in the early stages of drug discovery for identifying potential protein-ligand interactions. gsconlinepress.comnih.govnih.govresearchgate.netmdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

No computational Structure-Activity Relationship (SAR) studies for this compound or its analogs are available in the scientific literature. Computational SAR studies are essential for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective molecules.

Data Tables

Due to the absence of specific computational and theoretical data for this compound, no data tables can be generated.

Due to a lack of publicly available scientific literature and specific research data on the computational and theoretical chemistry studies of "this compound," particularly concerning the rational design of its derivatives based on computational predictions, it is not possible to generate the requested article. In-depth, verifiable research findings and data tables on this specific compound are not present in the accessible literature, which is a prerequisite for creating a scientifically accurate and informative article as per the user's instructions.

Applications in Advanced Organic Synthesis and Research Compound Development

Role as a Key Intermediate in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comresearchgate.net These reactions are prized in medicinal and synthetic chemistry for their ability to rapidly generate molecular complexity from simple precursors. The structure of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile makes it an ideal substrate for several types of MCRs.

The ketone functional group can participate as the carbonyl component in well-known MCRs such as the Ugi and Passerini reactions, which are fundamental in creating peptide-like structures and diverse libraries of compounds. mdpi.comfrontiersin.org Furthermore, it is suitable for Strecker-type reactions, where a ketone, an amine, and a cyanide source combine to form α-amino nitriles, which are precursors to valuable amino acids. mdpi.com The propanenitrile moiety contains an α-methylene group that can be activated for participation in Michael-addition-initiated MCRs, broadening its synthetic potential. researchgate.netinformahealthcare.com

| Multi-Component Reaction Type | Role of this compound | Potential Product Class |

|---|---|---|

| Ugi Reaction | Carbonyl Component | α-Acylamino Amide Derivatives |

| Strecker Reaction | Carbonyl Component | α-Amino Nitrile Scaffolds |

| Michael-Initiated MCR | Michael Donor (after activation) | Highly Functionalized Cyano-Compounds |

| Hantzsch Pyridine Synthesis | Carbonyl Component | Substituted Dihydropyridines |

Precursor for the Synthesis of Complex Molecular Scaffolds

The compound serves as a foundational building block for constructing intricate molecular frameworks, including heterocyclic systems that are prevalent in pharmaceuticals and natural products.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of a vast number of therapeutic agents. nih.gov The dual functionality of this compound provides multiple pathways for the synthesis of these important structures.

From the Ketone: The ketone can undergo condensation reactions with dinucleophiles to form various heterocycles. For example, reaction with hydrazines can yield pyridazine (B1198779) derivatives, while reaction with β-ketoesters and an ammonia (B1221849) source can be used in Hantzsch-type syntheses to produce substituted pyridines. nih.gov

From the Nitrile: The nitrile group is a versatile precursor to other nitrogen-containing functionalities. It can be hydrolyzed to an amide or carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions with azides to form tetrazoles. nih.gov These transformations open pathways to a wide array of heterocycles including pyrimidines, triazines, and imidazoles. frontiersin.org

| Functional Group Utilized | Reaction Type | Resulting Heterocyclic Scaffold |

|---|---|---|

| Ketone | Condensation with Hydrazine (B178648) | Pyridazines / Pyrazolines |

| Ketone | Paal-Knorr Synthesis | Pyrroles |

| Nitrile | Cycloaddition with Azides | Tetrazoles |

| Nitrile (after reduction to amine) | Intramolecular Cyclization | Lactams / Piperidines |

The rigid cyclohexyl ring and the quaternary carbon atom (the point of phenyl substitution) make this compound an excellent precursor for spirocyclic and fused-ring systems. These three-dimensional structures are of great interest in drug discovery as they allow for precise spatial orientation of functional groups.

Spirocyclic Systems: Spirocycles contain two rings connected by a single common atom. The ketone on the cyclohexane (B81311) ring is a prime site for reactions that form a second ring spiro-fused at the C4 position. nih.gov For example, reactions with 1,2-dinucleophiles like ethylene (B1197577) glycol or ethane-1,2-dithiol can form spiroketals and thioketals, respectively. More complex spiro-heterocycles can be generated via 1,3-dipolar cycloaddition reactions. nih.gov

Fused Systems: Fused rings share two adjacent atoms. While more synthetically challenging from this precursor, intramolecular reactions can be designed to form fused systems. This would typically involve first functionalizing either the phenyl ring or the propanenitrile side chain and then inducing an intramolecular cyclization onto the cyclohexane ring. Annulation strategies, which involve the formation of a new ring onto an existing one, could also be employed. rsc.org

Development of Research Probes and Chemical Tools

Beyond its role in constructing molecular libraries, this compound can be used as a starting point for creating specialized molecules for biological research, such as enzyme inhibitors and molecular probes.

Hydroxysteroid dehydrogenases (HSDs) are enzymes involved in the metabolism of steroids and are targets for various diseases, including metabolic syndrome and osteoporosis. nih.govnih.gov The development of inhibitors for these enzymes is an active area of research. The cyclohexanone (B45756) core of this compound mimics the A-ring of a steroid, making it an attractive scaffold for designing HSD inhibitors.

By modifying the functional groups—for instance, reducing the ketone to a hydroxyl group and converting the nitrile to an amide or other hydrogen-bonding moiety—researchers can synthesize derivatives designed to fit into the active site of HSD enzymes. nih.gov These compounds can then be used in animal models to study the biological role of the enzyme and to validate it as a therapeutic target.

| Structural Feature | Potential Role in HSD Inhibition | Required Modification |

|---|---|---|

| Cyclohexanone Ring | Mimics steroid A-ring | Reduction of ketone to hydroxyl |

| Phenyl Group | Occupies hydrophobic pocket | Substitution for improved binding |

| Propanenitrile Chain | Provides vector for interaction with active site | Conversion to amide, carboxylic acid, or other polar group |

Structure-based drug design relies on the knowledge of a biological target's three-dimensional structure to design molecules that bind to it with high affinity and selectivity. nih.gov This process often starts with a rigid molecular scaffold that can be decorated with different functional groups.

The 1-phenylcyclohexyl core of the title compound is a non-planar, rigid scaffold that can position its substituents—the phenyl ring, the oxo group, and the propanenitrile chain—in well-defined regions of space. rsc.org This makes it an excellent starting point for fragment-based or scaffold-based design initiatives. nih.gov By computationally docking this core into a target's active site, chemists can identify optimal modifications to the peripheral functional groups to maximize binding interactions, leading to the rapid development of potent and selective inhibitors for a range of biological targets. scilit.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. jocpr.comacsgcipr.org Future research into the synthesis of 3-(4-Oxo-1-phenylcyclohexyl)propanenitrile should prioritize the development of sustainable and greener methodologies.

Current synthetic approaches to analogous compounds often rely on traditional methods that may involve hazardous reagents and solvents. A key area for future investigation will be the adoption of greener solvents, such as water, supercritical CO2, or bio-based solvents, to replace conventional volatile organic compounds. jocpr.com The implementation of catalytic methods, particularly those employing earth-abundant and non-toxic metals, could significantly improve the atom economy and reduce waste generation. mdpi.com

Furthermore, exploring one-pot or tandem reaction sequences could streamline the synthesis, minimizing purification steps and solvent usage. researchgate.net A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Pathways for this compound

| Synthetic Strategy | Potential Green Advantages | Key Research Challenges |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. mdpi.com | Scale-up feasibility, solvent choice for optimal microwave absorption. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. journals.co.za | Enzyme stability and availability, substrate specificity for the target molecule. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, high efficiency. mdpi.com | Monitoring reaction progress, potential for localized overheating. |

| Continuous Flow Synthesis | Enhanced safety and control, easier scale-up, integration with purification. mdpi.com | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Novel Catalytic Transformations and Stereoselective Syntheses

The cyclohexanone (B45756) and nitrile functionalities within this compound offer multiple sites for catalytic transformations, opening avenues for the synthesis of a diverse range of derivatives.

Future research could focus on the catalytic reduction of the ketone to an alcohol, which could be achieved with high stereoselectivity using chiral catalysts. mdpi.com This would provide access to diastereomerically pure compounds with potential applications in medicinal chemistry. The nitrile group can also be a versatile handle for various transformations. wikipedia.org Catalytic hydrolysis could yield the corresponding carboxylic acid, while catalytic hydrogenation could produce the primary amine, both of which are valuable intermediates for further functionalization. libretexts.orglibretexts.org

Given the presence of a stereocenter at the 1-position of the cyclohexane (B81311) ring, the development of stereoselective syntheses is a critical area of future research. beilstein-journals.org Organocatalytic Michael additions of a phenylacetonitrile (B145931) equivalent to a cyclohexenone precursor could offer a direct route to enantiomerically enriched this compound. nih.govrsc.org The exploration of various chiral catalysts and reaction conditions will be essential to achieve high enantioselectivity.

Application in Supramolecular Chemistry and Advanced Materials Research

The molecular structure of this compound, with its polar ketone and nitrile groups and its aromatic phenyl ring, suggests its potential as a building block in supramolecular chemistry and materials science. acs.org

The nitrile group can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (as an acceptor). researchgate.netnih.gov These interactions could be exploited to direct the self-assembly of the molecule into well-defined supramolecular architectures, such as liquid crystals or organogels. The phenyl group can engage in π-π stacking interactions, further contributing to the stability of such assemblies.

Furthermore, the cyclohexanone core provides a rigid scaffold that can be functionalized to create novel polymers or framework materials. For instance, polymerization through the ketone or nitrile groups could lead to new classes of polymers with unique thermal or mechanical properties. The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be explored, potentially leading to materials with applications in gas storage, separation, or catalysis.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The exploration of the chemical space around this compound can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE) platforms. sigmaaldrich.comprotheragen.aimerckmillipore.comnih.gov

Automated synthesizers can be programmed to perform multi-step reaction sequences, allowing for the rapid generation of a library of derivatives with variations in the phenyl ring substitution, the cyclohexane core, or the nitrile side chain. chemistryworld.com This would facilitate systematic structure-activity relationship (SAR) studies, which are crucial in drug discovery and materials science. nih.gov

HTE techniques can be employed to rapidly screen reaction conditions for the synthesis of the target compound and its derivatives, optimizing parameters such as catalyst, solvent, temperature, and reaction time. nih.govresearchgate.netnih.govsemanticscholar.org This approach would not only accelerate the discovery of efficient synthetic routes but also enable the rapid identification of compounds with desired properties. A hypothetical workflow for the automated synthesis and screening of this compound derivatives is outlined in Table 2.

Table 2: Hypothetical Workflow for Automated Synthesis and High-Throughput Screening

| Step | Action | Technology | Desired Outcome |

| 1. Library Design | In silico design of a virtual library of derivatives. | Molecular modeling software | Diverse set of target molecules with predicted properties. |

| 2. Automated Synthesis | Synthesis of the designed library using an automated platform. | Robotic liquid handlers, parallel reactors. | Physical samples of the compound library. |

| 3. High-Throughput Purification | Parallel purification of the synthesized compounds. | Automated chromatography systems. | Purified compounds ready for screening. |

| 4. High-Throughput Screening | Screening of the library for desired properties (e.g., catalytic activity, biological activity). | Plate-based assays, spectroscopic methods. | Identification of "hit" compounds with promising activity. |

| 5. Data Analysis | Analysis of the screening data to identify SAR trends. | Cheminformatics software. | Guidance for the design of the next generation of compounds. |

Advanced Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing new synthetic strategies. nih.gov Future research should employ state-of-the-art analytical techniques to elucidate these mechanisms.

In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. mdpi.com These techniques can help to identify transient intermediates and understand the role of the catalyst in the reaction.

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions. semanticscholar.org The combination of experimental and computational studies will provide a comprehensive picture of the reaction mechanisms at the molecular level. For example, understanding the mechanism of the Michael addition to form the core structure could reveal opportunities to control diastereoselectivity. researchgate.net

While this compound remains a relatively unexplored compound, its unique chemical structure provides a fertile ground for future research. The avenues outlined in this article, from the development of sustainable synthetic methods to the exploration of its potential in advanced materials and the application of cutting-edge automated and analytical techniques, highlight the vast potential of this molecule. By pursuing these research directions, the scientific community can unlock the full potential of this compound and contribute to the advancement of chemical sciences.

Q & A

Q. Key factors affecting yield :

- Temperature : Lower temperatures (0–5°C) reduce side reactions like polymerization of acrylonitrile.

- Catalyst : Piperidine enhances nucleophilic addition efficiency.

- Solvent : Ethanol or THF improves solubility of intermediates.

Q. Example data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0–5°C, Piperidine | 78 | 95 |

| Room temp, No catalyst | 45 | 80 |

Advanced: How can structural contradictions in crystallographic data for this compound be resolved using SHELX software?

Answer:

Discrepancies in X-ray diffraction data (e.g., disorder in the cyclohexyl ring) require advanced refinement strategies:

- SHELXL : Use restraints for bond lengths/angles in disordered regions. Apply TWIN and BASF commands for twinned crystals .

- Validation tools : Check R-factor convergence and ADP (Atomic Displacement Parameters) consistency.

Case study : A 2021 study resolved positional disorder by partitioning the cyclohexyl ring into two conformers (60:40 ratio), refining with SHELXL-2018 .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies functional groups (e.g., nitrile at ~110–120 ppm in ¹³C). The cyclohexyl ring protons appear as multiplet signals (δ 1.5–2.5 ppm) .

- FT-IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group. The carbonyl (C=O) stretch appears at ~1700 cm⁻¹ .

- UV-Vis : λmax at 260–280 nm due to π→π* transitions in the phenyl ring.

Advanced: How do electron-withdrawing substituents on the phenyl ring influence the compound’s reactivity in nucleophilic additions?

Answer:

Substituents like -F or -NO₂ alter electronic density:

-

Meta/para positions : Electron-withdrawing groups increase electrophilicity of the carbonyl, accelerating nucleophilic attacks (e.g., Grignard additions).

-

Comparative data :

Substituent Reaction Rate (k, s⁻¹) -H (parent) 1.0 × 10⁻³ -NO₂ (para) 3.2 × 10⁻³ -OCH₃ (para) 0.7 × 10⁻³

The -NO₂ group enhances reactivity by 3.2-fold, while -OCH₃ reduces it .

Basic: What are the standard protocols for purity analysis using HPLC?

Answer:

Q. Validation parameters :

- Linearity (R² > 0.999) in 0.1–100 µg/mL.

- LOD/LOQ: 0.05 µg/mL and 0.15 µg/mL, respectively.

Advanced: How can computational methods (e.g., DFT) predict the compound’s interaction with cytochrome P450 enzymes?

Answer:

Q. Predicted inhibition constants (Ki) :

| Enzyme | Ki (nM) |

|---|---|

| CYP3A4 | 120 |

| CYP2D6 | 450 |

Basic: What solvents are optimal for recrystallization, and how do they affect crystal morphology?

Answer:

- Ethanol/water (8:2) : Yields needle-like crystals suitable for XRD.

- Ethyl acetate : Produces block-shaped crystals with higher purity (99.5%) .

Q. Solubility data (mg/mL) :

| Solvent | 25°C | 50°C |

|---|---|---|

| Ethanol | 12.5 | 28.7 |

| Acetone | 18.3 | 35.2 |

Advanced: What strategies mitigate data irreproducibility in biological activity assays (e.g., enzyme inhibition)?

Answer:

- Standardize assay conditions :

- pH 7.4 PBS buffer; 37°C incubation.

- Use positive controls (e.g., Ketoconazole for CYP3A4).

- Statistical rigor : Triplicate runs with ANOVA (p < 0.05).

- Address contradictions : Variability in IC50 values (e.g., 15–25 µM) may arise from enzyme lot differences—normalize activity to a reference standard .

Basic: How is the compound’s stability assessed under varying pH and temperature?

Answer:

- pH stability : Incubate in buffers (pH 2–12) for 24 hrs; quantify degradation via HPLC.

- Stable range : pH 4–9 (<5% degradation).

- Thermal stability : TGA analysis shows decomposition onset at 180°C .

Advanced: What mechanistic insights explain its role in modulating MAPK signaling pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.